molecular formula C10H14ClNO2 B597312 Methyl 3-(3-Aminophenyl)propanoate Hydrochloride CAS No. 103096-02-2

Methyl 3-(3-Aminophenyl)propanoate Hydrochloride

Cat. No.: B597312
CAS No.: 103096-02-2
M. Wt: 215.677
InChI Key: UPXYAKKZOLELBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-Amino-benzenepropanoic acid Methyl ester HCl typically involves the esterification of the corresponding amino acid with methanol in the presence of trimethylchlorosilane (TMSCl). This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields . The reaction is carried out at room temperature, making it a convenient and efficient process for producing amino acid methyl esters.

Chemical Reactions Analysis

3-Amino-benzenepropanoic acid Methyl ester HCl undergoes various chemical reactions, including:

Scientific Research Applications

3-Amino-benzenepropanoic acid Methyl ester HCl has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various derivatives.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme reactions.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and is involved in drug development.

    Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-benzenepropanoic acid Methyl ester HCl involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular processes and biochemical pathways, contributing to its effects in biological systems .

Comparison with Similar Compounds

3-Amino-benzenepropanoic acid Methyl ester HCl can be compared with similar compounds such as:

Properties

IUPAC Name

methyl 3-(3-aminophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)6-5-8-3-2-4-9(11)7-8;/h2-4,7H,5-6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXYAKKZOLELBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC(=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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